molecular formula C19H15BrFNO3 B4297457 4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B4297457
M. Wt: 404.2 g/mol
InChI Key: XVVHGBGDDFHTDB-UHFFFAOYSA-N
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Description

4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound Its structure includes a pyrrolone core with various substituents, including acetyl, bromo, methyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of Substituents: The bromo, methyl, and fluorophenyl groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions.

    Acetylation: The acetyl group can be added using acetyl chloride or acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmaceuticals: Potential use in developing new medications, particularly if it shows activity against specific biological targets.

Industry

    Material Science: Applications in creating new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-1-phenyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Lacks the bromo and methyl groups.

    4-acetyl-1-(3-bromo-4-methylphenyl)-5-phenyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Lacks the fluorophenyl group.

Uniqueness

The presence of the bromo, methyl, and fluorophenyl groups in 4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer unique chemical and biological properties, such as increased reactivity or specific biological activity.

Properties

IUPAC Name

3-acetyl-1-(3-bromo-4-methylphenyl)-2-(3-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFNO3/c1-10-6-7-14(9-15(10)20)22-17(12-4-3-5-13(21)8-12)16(11(2)23)18(24)19(22)25/h3-9,17,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVHGBGDDFHTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC(=CC=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 3
4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 4
Reactant of Route 4
4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 5
Reactant of Route 5
4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 6
4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-5-(3-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

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